molecular formula C20H23N5O4 B15117364 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15117364
M. Wt: 397.4 g/mol
InChI Key: JAWHQXJZLOLBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features an imidazo[1,2-b]pyridazine core, which is known for its biological activity and is often found in various pharmaceutical agents .

Preparation Methods

The synthesis of 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The subsequent steps involve the functionalization of the core with various substituents, including the piperidine and pyridinone moieties .

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the process .

Chemical Reactions Analysis

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The imidazo[1,2-b]pyridazine core is known to bind to the hinge region of kinases, inhibiting their activity and thereby affecting various cellular processes . This inhibition can lead to the suppression of cell growth and proliferation, making the compound a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Similar compounds to 5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one include other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

5-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C20H23N5O4/c1-23-12-15(16(28-2)11-19(23)26)20(27)24-8-5-14(6-9-24)13-29-18-4-3-17-21-7-10-25(17)22-18/h3-4,7,10-12,14H,5-6,8-9,13H2,1-2H3

InChI Key

JAWHQXJZLOLBID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.